1,8-Dichloroanthracene
Overview
Description
1,8-Dichloroanthracene is a chlorinated derivative of anthracene, an aromatic hydrocarbon composed of three fused benzene rings. This compound is known for its unique chemical properties and potential applications in various scientific fields. Its molecular formula is C14H8Cl2, and it is characterized by the presence of chlorine atoms at the 1 and 8 positions of the anthracene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dichloroanthracene can be synthesized through several methods. One common approach involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 8 positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1,8-Dichloroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,8-dichloroanthraquinone, a compound with significant industrial applications.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1,8-Dichloroanthraquinone
Reduction: Dihydro-1,8-dichloroanthracene derivatives
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Scientific Research Applications
1,8-Dichloroanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,8-dichloroanthracene in biological systems involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound’s interaction with DNA is facilitated by its planar aromatic structure, which allows it to insert between the base pairs of the DNA helix.
Comparison with Similar Compounds
1,5-Dichloroanthracene: Similar in structure but with chlorine atoms at the 1 and 5 positions.
1,8-Dichloroanthraquinone: An oxidized form of 1,8-dichloroanthracene with a quinone structure.
Anthracene: The parent compound without chlorine substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties
Properties
IUPAC Name |
1,8-dichloroanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIUYXOOOGQGIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.